

2-Fluoro-4-nitroaniline molecular weight and formula

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Compound of Interest

Compound Name: 2-Fluoro-4-nitroaniline

Cat. No.: B181687

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An In-depth Technical Guide to 2-Fluoro-4-nitroaniline

This technical guide provides a comprehensive overview of **2-Fluoro-4-nitroaniline** (CAS No: 369-35-7), a key chemical intermediate. The document details its molecular properties, experimental protocols for its synthesis and analysis, and its significant applications in research and development, particularly for professionals in the fields of medicinal chemistry, materials science, and drug development.

Core Physicochemical Properties

2-Fluoro-4-nitroaniline is a fluorinated aniline derivative that serves as a versatile molecular scaffold in advanced chemical synthesis.^[1] It presents as a light yellow crystal or solid powder.^[2] The compound's key properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[2][3]
Molecular Weight	156.11 g/mol	[1][3][4]
CAS Number	369-35-7	[1]
Melting Point	122-130 °C	[4][5]
Appearance	Light orange to yellow crystal/powder	[2][5]
Solubility	Slightly soluble in water	[2][5][6]
InChI Key	LETNCFZQCNCACQ-UHFFFAOYSA-N	[1][3]

Synthesis and Experimental Protocols

The synthesis of **2-Fluoro-4-nitroaniline** can be achieved through various routes, primarily involving nucleophilic aromatic substitution (S_NAr), nitration of fluorinated precursors, or the reduction of dinitro compounds.[1]

Synthesis via Nucleophilic Aromatic Substitution (S_NAr)

A common and documented method for synthesizing **2-Fluoro-4-nitroaniline** involves the reaction of 3,4-difluoronitrobenzene with an aqueous ammonia solution.[7]

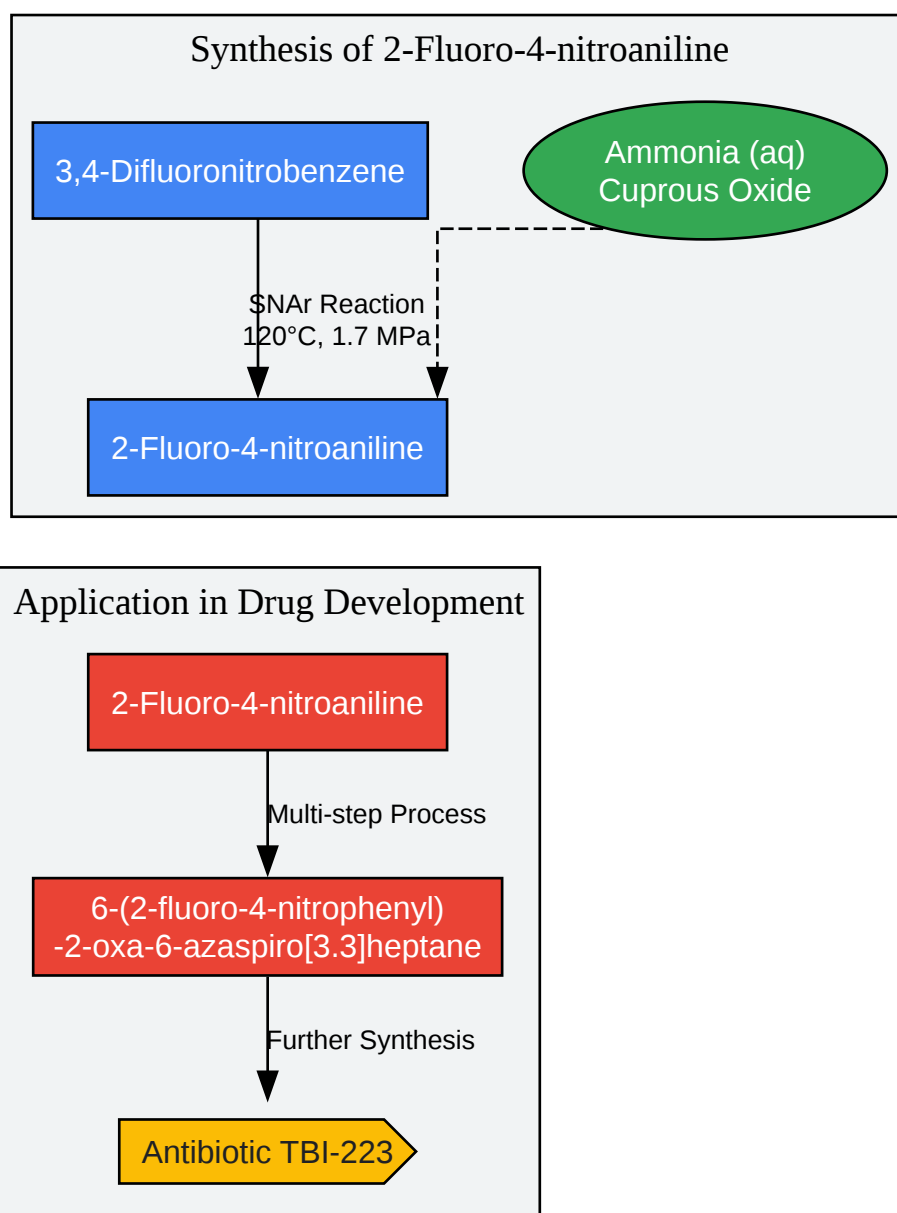
Experimental Protocol:

- **Reactor Charging:** A high-pressure reactor is charged with 1200 mL of industrial alcohol, 750 mL of 28% aqueous ammonia, 27 g of cuprous oxide (catalyst), and 480 g of 3,4-difluoronitrobenzene.[7]
- **Reaction Conditions:** The materials are mixed, and the temperature is raised to 120°C. The reactor pressure is controlled at 1.7 MPa. The reaction is maintained under these conditions for 18 hours.[7]
- **Monitoring:** The reaction progress is tracked using Gas Chromatography (GC).[7]

- Work-up and Isolation: After the reaction is complete, the reactor is cooled down. The resulting material is pressed into water, leading to the precipitation of the crude product.[7]
- Purification: The crude **2-Fluoro-4-nitroaniline** is filtered, and the filter cake is washed with water and then dried.[7] Purification can be further achieved by recrystallization from aqueous methanol or ethanol.[6] This process yields a product with a purity of approximately 98.6%.[7]

Logical Workflow for Synthesis and Application

The following diagram illustrates the synthesis of **2-Fluoro-4-nitroaniline** from its precursor and its subsequent use as a starting material in the synthesis of a key intermediate for the antibiotic candidate TBI-223.[4]



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Caption: Synthesis workflow and application of **2-Fluoro-4-nitroaniline**.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of **2-Fluoro-4-nitroaniline**, as it avoids the need for derivatization, which is often required for gas chromatography due to the compound's polar and thermolabile nature.[8] An on-line Solid-

Phase Extraction (SPE) coupled with HPLC offers a sensitive and automated method for determining aniline derivatives in various matrices.[8]

Example Protocol: On-Line SPE-HPLC for Aniline Derivatives

This protocol is a general method for nitroanilines and can be adapted for **2-Fluoro-4-nitroaniline**.

- Standard Preparation:
 - Prepare a stock solution of 1000 mg/L by dissolving approximately 50 mg of the analytical standard in 50 mL of methanol.[8]
 - Perform serial dilutions with methanol to create working standards at lower concentrations (e.g., 1000 µg/L).[8]
- Chromatographic Conditions (Example):
 - HPLC System: A system equipped with an on-line SPE setup.[8]
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water.
 - Detection: UV detector set to a wavelength appropriate for nitroanilines.
- On-Line SPE Procedure:
 - Loading: The aqueous sample is loaded onto an SPE cartridge, where the analyte is retained.
 - Washing: The cartridge is washed to remove interfering substances.
 - Elution: The analyte is eluted from the cartridge directly into the HPLC system for analysis. [8]
 - This automated process provides high sensitivity and reproducibility, making it ideal for detecting low concentrations of aniline derivatives in environmental or biological samples.

[8]

Applications in Research and Development

2-Fluoro-4-nitroaniline is a valuable building block with diverse applications in both pharmaceutical and materials science research.

- **Pharmaceutical Intermediate:** It is a critical starting material in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Notably, it is a precursor for synthesizing a key intermediate of TBI-223, a promising antibiotic candidate for treating tuberculosis.[4] The presence of amine, nitro, and fluorine functional groups allows for versatile reactions such as nucleophilic substitution and diazotization, and the nitro group can be readily reduced to an amine for further derivatization.[1][4]
- **Materials Science:** The compound is utilized to introduce sp^3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs), creating organic color center-tailored carbon nanotubes.[1][4] It also serves as a precursor for synthesizing organic anode materials for lithium-ion batteries.[1][4]

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